molecular formula C12H13FO2 B12069191 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde

2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde

Katalognummer: B12069191
Molekulargewicht: 208.23 g/mol
InChI-Schlüssel: CWROUIOWDMJATI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde is an organic compound with a unique structure that includes a cyclobutylmethoxy group and a fluorine atom attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde typically involves the following steps:

    Formation of the Cyclobutylmethoxy Group: This can be achieved by reacting cyclobutylmethanol with an appropriate halogenating agent to form cyclobutylmethoxy halide.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Formation of the Benzaldehyde Core: The final step involves the formylation of the aromatic ring, which can be achieved using a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(Cyclobutylmethoxy)-5-fluorobenzoic acid.

    Reduction: 2-(Cyclobutylmethoxy)-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclobutylmethoxy)benzaldehyde: Lacks the fluorine atom, which may reduce its reactivity and binding affinity in biological systems.

    5-Fluoro-2-methoxybenzaldehyde: Lacks the cyclobutyl group, which may affect its steric properties and overall reactivity.

Uniqueness

2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde is unique due to the combination of the cyclobutylmethoxy group and the fluorine atom, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C12H13FO2

Molekulargewicht

208.23 g/mol

IUPAC-Name

2-(cyclobutylmethoxy)-5-fluorobenzaldehyde

InChI

InChI=1S/C12H13FO2/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-7,9H,1-3,8H2

InChI-Schlüssel

CWROUIOWDMJATI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)COC2=C(C=C(C=C2)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.